molecular formula C10H7F3N2 B1632305 7-(Trifluoromethyl)quinolin-3-amine CAS No. 1402576-61-7

7-(Trifluoromethyl)quinolin-3-amine

Cat. No.: B1632305
CAS No.: 1402576-61-7
M. Wt: 212.17 g/mol
InChI Key: WJDZHQFNKGWFSG-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinolin-3-amine is a chemical compound with the molecular formula C10H7F3N2 . It has a molecular weight of 212.17 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been reported in the literature . Various synthesis protocols have been used for the construction of this scaffold . For example, the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base, affords quinoline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F3N2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H,14H2 .


Chemical Reactions Analysis

Quinoline synthesis involves various reactions such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis and activation by lithium fluoride or magnesium chloride, and oxidative dehydrogenation of tetrahydroquinolines . Visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Antimicrobial and Antituberculosis Potential

7-(Trifluoromethyl)quinolin-3-amine derivatives have shown significant promise in antimicrobial and antituberculosis applications. For instance, the synthesis of new trifluoromethyl quinoline carbohydrazide derivatives and their evaluation against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Penicillium chrysogenum, highlighted their potential as future antituberculosis agents. Compounds from this research demonstrated significant antimicrobial activity, with some showing the lowest minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis, indicating their potential as effective antituberculosis agents (Garudachari et al., 2014).

Synthesis Methodologies

The compound has also been used in innovative synthesis methodologies, such as the creation of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids via Passerini- and Ugi-type reactions. These reactions utilize 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates, showcasing a novel approach to synthesizing valuable chemical entities under mild conditions (Madhu et al., 2022).

Chemical Synthesis and Characterization

Further research has focused on the synthesis of trifluoromethyl-containing compounds, including 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones, through a CF3-radical-triggered tandem reaction. This method facilitates the synthesis of potentially bioactive trifluoromethylated compounds via a radical cascade process, expanding the utility of this compound in creating bioactive molecules (Meng et al., 2017).

Applications in Organic Electronics

Additionally, this compound derivatives have been explored for applications beyond pharmacology, such as in organic electronics. For example, the synthesis and characterization of triarylamines based on 6H-indolo[2,3-b]quinoxaline for optical and electronic applications indicate the versatility of trifluoromethyl quinoline derivatives in developing materials for electronic devices (Thomas et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 7-(Trifluoromethyl)quinolin-3-amine could be in the development of new drugs and other chemical products.

Mechanism of Action

Mode of Action

The trifluoromethyl group in the compound may enhance its biological activity .

Action Environment

The action, efficacy, and stability of 7-(Trifluoromethyl)quinolin-3-amine can be influenced by various environmental factors . These factors could include pH, temperature, presence of other molecules, and more. Understanding these influences can help optimize the compound’s use.

Properties

IUPAC Name

7-(trifluoromethyl)quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDZHQFNKGWFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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